N-(5-acetyl-4-methylthiazol-2-yl)-3-fluorobenzamide
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Overview
Description
“N-(5-acetyl-4-methylthiazol-2-yl)-3-fluorobenzamide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . These derivatives are multi-target-directed ligands and have been synthesized for their potential biological activities . They are considered drug-like molecules with a well-developed structure-activity relationship .
Synthesis Analysis
The synthesis of these derivatives has been reported in a study . A total of eight derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide were synthesized . The products were obtained in good to excellent yield . All the synthesized compounds were further subjected to chemical characterization (NMR, FTIR and elemental analysis) .Molecular Structure Analysis
The molecular structure of these derivatives is well-developed . The structure-activity relationship of these molecules has been studied, which is crucial in drug design .Chemical Reactions Analysis
The synthesized compounds were tested for various biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase activities . The results were further supported by molecular docking studies .Physical And Chemical Properties Analysis
The physical and chemical properties of these derivatives were analyzed using NMR, FTIR, and elemental analysis . The chemical stability of the derivatives was also performed by density functional theory (DFTs) calculations .Scientific Research Applications
Antimicrobial Properties
- N-(5-acetyl-4-methylthiazol-2-yl)-3-fluorobenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown promising results against a range of Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential in treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Fluorescence Emission Studies
- The compound's fluorescence emissions have been studied for selective reductions upon interactions with various metal ions. This property can be used for the detection and discrimination of specific ions, demonstrating its potential in analytical chemistry and environmental monitoring (Phukan, Goswami, & Baruah, 2015).
Chemical Synthesis and Molecular Interactions
- The compound has been utilized in the synthesis of various derivatives with diverse biological activities. These derivatives have shown significant potential in medicinal chemistry, especially in the development of new pharmaceuticals (Rao et al., 2019).
Pharmacological Potential
- Some derivatives of N-(5-acetyl-4-methylthiazol-2-yl)-3-fluorobenzamide have been identified for their pharmacological potential, including as A2B adenosine receptor antagonists. This indicates their possible application in developing drugs for treating various diseases (Cheung et al., 2010).
Anticancer Activities
- Novel 2-amino-4-phenylthiazole derivatives containing the amide moiety of N-(5-acetyl-4-methylthiazol-2-yl)-3-fluorobenzamide have shown remarkable antitumor effects against various cancer cell lines. This suggests their potential use in cancer therapy (Zhang et al., 2017).
Application in Neuroscience
- The compound has been investigated for its effects on cerebral blood flow and glucose metabolism in animal studies, suggesting potential applications in neurology and the treatment of dementia-related conditions (Noda et al., 2003).
Future Directions
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c1-7-11(8(2)17)19-13(15-7)16-12(18)9-4-3-5-10(14)6-9/h3-6H,1-2H3,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOENNMLPZSGKLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)F)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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